molecular formula C19H21N3O5 B1672647 Isradipine CAS No. 75695-93-1

Isradipine

Numéro de catalogue: B1672647
Numéro CAS: 75695-93-1
Poids moléculaire: 371.4 g/mol
Clé InChI: HMJIYCCIJYRONP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Isradipine is a calcium channel blocker belonging to the dihydropyridine class. It is primarily used for the treatment of hypertension (high blood pressure) and is known for its ability to relax blood vessels, making it easier for the heart to pump blood. This compound was patented in 1978 and approved for medical use in 1989 .

Applications De Recherche Scientifique

Isradipine has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Isradipine is a dihydropyridine calcium channel blocker . It primarily targets the L-type calcium channels located in cardiac and arterial smooth muscle cells . These channels play a crucial role in regulating the influx of calcium ions, which is a key factor in muscle contraction .

Mode of Action

This compound binds to the L-type calcium channels with high affinity and specificity, inhibiting the influx of calcium ions . When calcium ions enter the cell through these channels, they bind to a protein called calmodulin. The calcium-bound calmodulin then activates myosin light chain kinase (MLCK), a key enzyme in muscle contraction . By inhibiting the initial influx of calcium, this compound decreases the contractile activity of arterial smooth muscle cells .

Biochemical Pathways

The inhibition of calcium influx by this compound affects several biochemical pathways. One of the major pathways involves the activation of myosin light chain kinase (MLCK) by calcium-bound calmodulin . MLCK plays a crucial role in muscle contraction. When activated, it catalyzes the phosphorylation of the regulatory light chain subunit of myosin, a key step in muscle contraction . Inhibition of calcium influx thus results in decreased muscle contractility .

Pharmacokinetics

This compound exhibits a bioavailability of 15-24% . It undergoes extensive first-pass metabolism in the liver via the cytochrome P450 isoenzyme CYP3A4 . The drug is primarily excreted in the urine (60-65%) as metabolites, with the remainder being excreted in the feces (25-30%) . The elimination half-life of this compound is approximately 8 hours .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, certain drugs can interact with this compound and affect its action. Antipsychotic agents can enhance the hypotensive effect of this compound . Also, the antibiotic Rifampin can lower plasma concentrations of this compound to below detectable limits, potentially reducing its effectiveness . Therefore, it’s important to consider these factors when prescribing this compound.

Analyse Biochimique

Biochemical Properties

Isradipine plays a crucial role in biochemical reactions by inhibiting the influx of calcium ions through L-type calcium channels. This inhibition decreases arterial smooth muscle contractility and subsequent vasoconstriction . The compound interacts with enzymes such as myosin light chain kinase (MLCK) by preventing the activation of calmodulin-bound calcium, which is essential for muscle contraction . Additionally, this compound’s interaction with ryanodine receptors in the sarcoplasmic reticulum amplifies the signal for calcium-induced calcium release .

Cellular Effects

This compound affects various types of cells and cellular processes. In arterial smooth muscle cells, it reduces contractile activity, leading to vasodilation and decreased blood pressure . The compound influences cell signaling pathways by inhibiting calcium entry, which is vital for the activation of MLCK and subsequent muscle contraction . This compound also impacts gene expression by modulating calcium-dependent transcription factors, thereby affecting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to L-type calcium channels with high affinity and specificity . This binding inhibits calcium flux into cardiac and smooth muscle cells, reducing contractility and vasoconstriction . The compound also prevents the activation of MLCK by inhibiting the binding of calcium-bound calmodulin, which is a key step in muscle contraction . Additionally, this compound’s inhibition of calcium entry affects gene expression by modulating calcium-dependent transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits a biphasic elimination with an early half-life of 1.5 to 2 hours and a terminal half-life of about 8 hours . Studies have shown that this compound remains stable and effective in reducing blood pressure over extended periods . Long-term effects on cellular function include sustained vasodilation and reduced arterial smooth muscle contractility .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rats, doses of over 2000 mg/kg were tolerated without effects on survival, while significant lethality was observed in mice given oral doses of over 200 mg/kg and rabbits given about 50 mg/kg . In a rat model of embolic stroke, this compound showed cytoprotective efficacy at doses of 2.5 mg/kg subcutaneously . High doses may lead to toxic or adverse effects, including severe hypotension and cardiovascular complications .

Metabolic Pathways

This compound undergoes extensive first-pass metabolism in the liver, primarily via cytochrome P450 isoenzyme CYP3A4 . The major metabolic pathways include oxidation and ester cleavage, resulting in six identified inactive metabolites . The compound is excreted mainly through urine (60%-65%) and feces (25%-30%) .

Transport and Distribution

This compound is transported and distributed within cells and tissues by binding to plasma proteins, with a protein binding rate of 95% . The compound exhibits a volume of distribution of 3 L/kg . It is selectively distributed to arterial smooth muscle cells due to the alternative splicing of the alpha-1 subunit of the calcium channel .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytosol and the sarcoplasmic reticulum of smooth muscle cells . The compound’s activity is influenced by its localization, as it inhibits calcium entry through L-type calcium channels located in these compartments . This localization is crucial for its function in reducing muscle contractility and vasoconstriction .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isradipine can be synthesized through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 3,5-pyridinedicarboxylic acid with isopropylamine and subsequent cyclization to form the dihydropyridine ring. The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, this compound is often produced using high-pressure homogenization and anti-solvent microprecipitation techniques. These methods help in achieving a superior dissolution profile and enhanced bioavailability of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Isradipine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparaison Avec Des Composés Similaires

Isradipine’s unique properties and its wide range of applications make it a valuable compound in both clinical and research settings.

Activité Biologique

Isradipine is a dihydropyridine calcium channel blocker (CCB) primarily used in the treatment of hypertension and has been investigated for its potential neuroprotective effects, particularly in Parkinson's disease (PD). This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

This compound exerts its effects by inhibiting voltage-dependent L-type calcium channels (LTCCs), particularly the CaV1.2 and CaV1.3 subtypes. This inhibition leads to vasodilation and a reduction in blood pressure, making it effective for hypertensive patients. Additionally, this compound has shown concentration-dependent neuroprotective effects in preclinical models of PD, suggesting potential benefits beyond its antihypertensive properties .

Pharmacokinetics

  • Absorption : this compound is 90%-95% absorbed but undergoes extensive first-pass metabolism, resulting in a bioavailability of approximately 15%-24% .
  • Protein Binding : It has a high protein binding rate of about 95% .
  • Metabolism : The drug is metabolized hepatically, with no unchanged drug detected in urine .
  • Elimination : The route of elimination primarily involves hepatic metabolism.

Parkinson's Disease Research

Recent studies have explored the use of this compound as a disease-modifying agent in early PD. The following table summarizes key findings from significant clinical trials:

Study Participants Dosage Duration Primary Outcome Results
Simuni et al., 2020 336 (68% men)5 mg twice daily36 monthsUPDRS total scoreNo significant difference from placebo; adverse effects included dizziness and edema
STEADY-PD Trial 99 (early PD patients)5 mg, 10 mg, 20 mg or placebo12 monthsSafety and tolerability10 mg was the maximally tolerable dose; no significant efficacy observed
Exposure-Response Study Participants from phase 3 trial5 mg twice daily36 monthsDisease severity scoresNo correlation between drug exposure and clinical outcomes

Despite initial hopes based on animal models indicating neuroprotective effects, clinical trials have not demonstrated significant efficacy in slowing PD progression. The most notable study reported that this compound did not confer protective benefits compared to placebo .

Safety Profile

The safety profile of this compound has been generally favorable, with common side effects including:

  • Dizziness
  • Peripheral edema
  • Fatigue

In clinical trials, these adverse effects were reported in less than 5% of participants . Importantly, there were no significant cardiovascular complications associated with its use as an antihypertensive agent .

Propriétés

IUPAC Name

3-O-methyl 5-O-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJIYCCIJYRONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023179
Record name Isradipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isradipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014415
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble (< 10 mg/L at 37 °C), 2.28e-01 g/L
Record name Isradipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00270
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Isradipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014415
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Isradipine belongs to the dihydropyridine (DHP) class of calcium channel blockers (CCBs), the most widely used class of CCBs. There are at least five different types of calcium channels in Homo sapiens: L-, N-, P/Q-, R- and T-type. CCBs target L-type calcium channels, the major channel in muscle cells that mediates contraction. Similar to other DHP CCBs, isradipine binds directly to inactive calcium channels stabilizing their inactive conformation. Since arterial smooth muscle depolarizations are longer in duration than cardiac muscle depolarizations, inactive channels are more prevalent in smooth muscle cells. Alternative splicing of the alpha-1 subunit of the channel gives isradipine additional arterial selectivity. At therapeutic sub-toxic concentrations, isradipine has little effect on cardiac myocytes and conduction cells.
Record name Isradipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00270
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

75695-93-1
Record name Isradipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75695-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isradipine [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075695931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isradipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00270
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name isradipine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759892
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isradipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+-)-Isopropyl methyl-4-(4-benzofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISRADIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO1UK1S598
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isradipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014415
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

168-170 °C, 168 - 170 °C
Record name Isradipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00270
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Isradipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014415
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To achieve the afore-mentioned objects, the present invention provides for a process for the manufacture of the Isradipine which, involves two steps. In the first step 2,1,3-benzoxadiazole-4-carboxaldehyde is reacted with methyl acetoacetate in the presence of acetic acid and piperidine in diisopropyl ether. The product 2-acetyl-3-benzofurazan-4-yl-acrylic acid methyl ester is isolated and purified to get substantially high purity product with less than 0.3% 2,1,3-benzoxadiazole-4-carboxaldehyde content present in the purified product. In the second step the purified intermediate 2-acetyl-3-benzofurazan-4-yl-acrylic acid methyl ester is reacted with isopropyl-β-aminocrotonate in ethanol at 25 to 35° C. The crude Isradipine is crystallised from ethanol to get pure Isradipine having substantially higher purity and containing lower amount of the symmetrical ester isomers (III) and (IV).
Name
2-acetyl-3-benzofurazan-4-yl-acrylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Isradipine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Isradipine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Isradipine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Isradipine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Isradipine
Reactant of Route 6
Reactant of Route 6
Isradipine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.